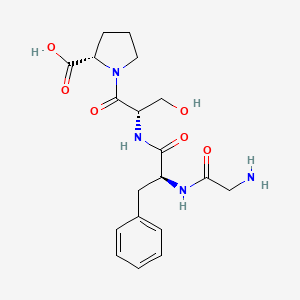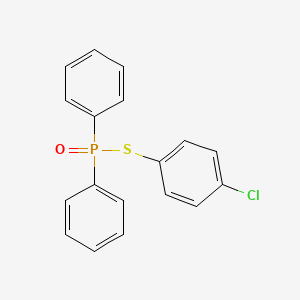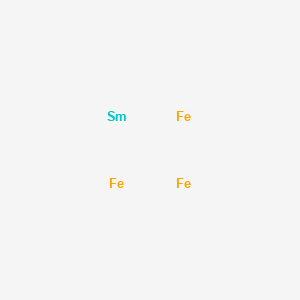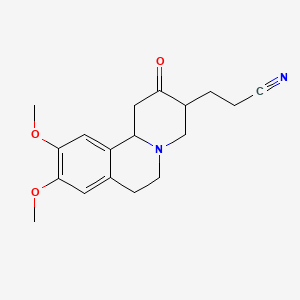
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a heterocyclic compound with the molecular formula C10H11NO2. It is a member of the dioxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Hydroxamic Acids and Vinyl Aryl Ethers: A new synthetic method involves the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of nitrile oxides to aldehydes or ketones, forming the corresponding oximes, which then cyclize to form the dioxazole ring.
Acid-Catalyzed Reactions: Ketones or ketals react with hydroxamic acids in the presence of acids to form the target heterocycles.
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole exerts its effects involves its interaction with molecular targets and pathways. For example, it can act as a nitrene transfer reagent in catalytic reactions, forming highly reactive intermediates that participate in various chemical transformations . The compound’s ability to form stable complexes with transition metals also plays a crucial role in its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazoles: Similar in structure but contain a nitrogen atom adjacent to an oxygen atom in the five-membered ring.
Oxazoles: Differ by having one oxygen and one nitrogen atom in the ring, with different substitution patterns.
Dioxazolones: Contain a similar dioxazole ring but with different substituents and reactivity patterns.
Uniqueness
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with transition metals sets it apart from other similar compounds .
Propiedades
Número CAS |
13715-50-9 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
UQRHFUNHNDHFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=NO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





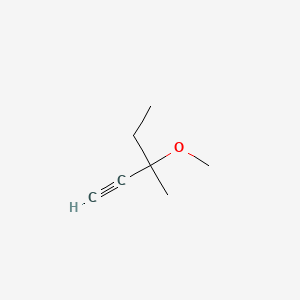
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

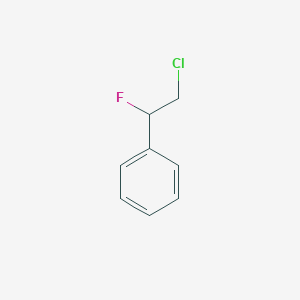
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

